molecular formula C6H10Br2 B146542 trans-1,2-Dibromocyclohexane CAS No. 7429-37-0

trans-1,2-Dibromocyclohexane

Cat. No.: B146542
CAS No.: 7429-37-0
M. Wt: 241.95 g/mol
InChI Key: CZNHKZKWKJNOTE-PHDIDXHHSA-N
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Description

trans-1,2-Dibromocyclohexane (C₆H₁₀Br₂, MW 241.95 g/mol, CAS 7429-37-0) is a vicinal dibromide with bromine atoms in a trans-diaxial conformation on a cyclohexane ring . Its stereochemistry and conformational equilibrium were first elucidated by Hassel, who demonstrated that the bromine substituents occupy axial positions in nonpolar solvents and equatorial positions in polar solvents to minimize dipole repulsion . This compound is widely used in synthetic chemistry for elimination reactions, electrochemical studies, and as a chiral recognition substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Dibromocyclohexane can be synthesized through the bromination of cyclohexene. The reaction involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions. The general procedure involves dissolving cyclohexene in the solvent, cooling the solution, and then slowly adding bromine while maintaining the temperature below 0°C. The product is then purified by distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dibromocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of diols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclohexene.

    Reduction Reactions: The compound can be reduced to cyclohexane using reducing agents like zinc and acetic acid.

Common Reagents and Conditions:

    Substitution: Aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

Major Products:

    Substitution: 1,2-cyclohexanediol.

    Elimination: Cyclohexene.

    Reduction: Cyclohexane.

Scientific Research Applications

Chemical Synthesis Applications

Organic Synthesis Intermediate
Trans-1,2-dibromocyclohexane serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable for producing cyclohexane derivatives and studying stereochemical behavior in organic reactions. The compound can undergo several types of reactions:

  • Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of diols.
  • Elimination Reactions : Under basic conditions, this compound can be converted to cyclohexene.
  • Reduction Reactions : It can be reduced to cyclohexane using reducing agents like zinc and acetic acid .

Pharmaceutical Applications

Pharmaceutical Intermediate
this compound is utilized as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological properties that are significant in drug development. The compound's ability to participate in electrophilic addition reactions makes it a candidate for synthesizing biologically active molecules .

Research Applications

Stereochemical Studies
The compound is extensively used in stereochemical studies to understand the behavior of trans-configured compounds. Its distinct conformations (diequatorial and diaxial) allow researchers to explore steric effects and reactivity patterns under various conditions .

Nanoparticle Research
Recent studies have explored the use of this compound in conjunction with nanoparticle carriers for coordination complexes. This application highlights its potential in advanced materials science and nanotechnology .

Industrial Applications

Chemical Industry Uses
In the chemical industry, this compound is employed in the production of flame retardants and plasticizers. Its reactivity allows it to serve as a precursor for synthesizing specialty chemicals .

Comparison with Related Compounds

A comparison with similar compounds illustrates the unique properties of this compound:

CompoundConfigurationKey Reactions
This compound TransSubstitution, elimination, reduction
cis-1,2-Dibromocyclohexane CisDifferent reactivity patterns
1,2-Dichlorocyclohexane -Similar reaction pathways
1,2-Diiodocyclohexane -Varies based on halogen properties

Synthesis Experiment

A laboratory experiment demonstrated the synthesis of this compound from cyclohexene using bromine in a controlled environment. The experiment yielded a product with a 42.9% yield after purification steps involving brine extraction and drying agents . This case study emphasizes the importance of precise techniques in achieving high yields during synthesis.

Nanoparticle Carrier Study

Research into nanoparticle carriers for coordination complexes has shown that this compound can enhance the delivery efficiency of certain drugs. This study reflects the compound's versatility beyond traditional applications and its potential role in innovative drug delivery systems .

Mechanism of Action

The mechanism of action of trans-1,2-dibromocyclohexane in chemical reactions involves the formation of a cyclic bromonium ion intermediate during electrophilic addition reactions. This intermediate is then attacked by a nucleophile, leading to the formation of the final product. The trans configuration of the bromine atoms influences the stereochemistry of the reaction products, often resulting in anti-addition products .

Comparison with Similar Compounds

Reactivity in Reductive Debromination

  • trans-1,2-Dibromocyclohexane vs. Activated Vicinal Dibromides :
    In reductive debromination reactions using anisidines, unactivated vicinal dibromides like this compound (14) remain unreactive, while activated analogs (e.g., allylic or benzylic dibromides) readily form trans-alkenes. This difference arises from the lack of electron-withdrawing groups in this compound, which hinders electron transfer from aromatic radicals .
  • Comparison with cis-1,2-Dibromocyclohexane :
    Steric hindrance in the cis isomer typically leads to slower elimination rates. For example, this compound undergoes β-elimination with NaNH₂–ButONa to yield 1-bromocyclohexene in high yields, whereas the cis isomer may require harsher conditions due to unfavorable stereoelectronic alignment .

Halogen Bonding and Chiral Recognition

  • This compound vs. trans-1,2-Dichlorocyclohexane and trans-1,2-Dimethylcyclohexane :
    In host-guest chemistry, the dibromo derivative exhibits a significantly higher association constant (Kₐ = 29,000 M⁻¹) compared to dichloro (Kₐ = 3,800 M⁻¹) and dimethyl (Kₐ = 110 M⁻¹) analogs. This is attributed to stronger halogen bonding (XB) interactions between bromine and acetylene/aryl groups in the host structure .
  • Dipole Moment Effects: The trans-dibromo compound shows solvent-dependent conformational behavior: equatorial bromines in polar solvents (dipole-reinforcing) and axial bromines in nonpolar solvents (dipole-canceled). In contrast, trans-1,2-dimethylcyclohexane lacks a dipole moment, making its conformation solvent-independent .

Electrochemical Behavior

  • Reduction Pathways :
    this compound is reduced via outer-sphere electron transfer by aromatic anion radicals or inner-sphere mechanisms using low oxidation state metalloporphyrins. This dual reactivity contrasts with simpler dibromides like 1,2-dibromoethane, which primarily follow inner-sphere pathways .
  • Catalytic Applications :
    The compound is employed in carbon paste electrodes (CPEs) for detecting vitamin B₁₂, where it acts as both a binder and redox mediator. This application is unique to brominated cyclohexanes due to their balanced lipophilicity and redox activity .

Stereospecific Reactions

This compound participates in stereospecific processes, such as the formation of racemic trans-1,2-dimethylcyclohexane upon bromination. This contrasts with cis-dibromocyclohexane, which would yield different stereoisomers due to its planar transition state .

Biological Activity

Trans-1,2-dibromocyclohexane (C6H10Br2) is a halogenated organic compound derived from cyclohexene through electrophilic addition reactions. This compound has gained attention in organic chemistry and pharmacology due to its potential biological activities, particularly in relation to its role as an intermediate in the synthesis of various bioactive molecules. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and environmental science.

  • Molecular Formula : C6H10Br2
  • Molecular Weight : 241.95 g/mol
  • CAS Number : 7429-37-0

This compound exists in two main conformations: diequatorial and diaxial. The diequatorial conformation is generally more stable due to reduced steric hindrance, while the diaxial form can exhibit different reactivity patterns under various conditions .

Synthesis

The synthesis of this compound typically involves the bromination of cyclohexene using bromine or bromine-containing reagents. The reaction can be represented as follows:

Cyclohexene+Br2trans 1 2 Dibromocyclohexane\text{Cyclohexene}+\text{Br}_2\rightarrow \text{trans 1 2 Dibromocyclohexane}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on its derivatives showed that halogenated compounds can enhance the efficacy of antibiotics by disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Case Study : A derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated significant inhibitory effects, suggesting potential use as a scaffold for developing new antimicrobial agents .

Cytotoxicity

This compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in certain cancer cells, likely through the generation of reactive oxygen species (ROS) which trigger cell death pathways .

Research Findings :

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : The IC50 values for HeLa and MCF-7 cells were found to be approximately 25 µM and 30 µM, respectively, indicating moderate cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The bromine atoms can act as electrophiles, facilitating interactions with nucleophilic sites in biomolecules such as proteins and nucleic acids.
  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane integrity and function.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

Data Summary

PropertyValue
Molecular FormulaC6H10Br2
Molecular Weight241.95 g/mol
Antimicrobial ActivityEffective against MRSA
Cytotoxicity (IC50)25 µM (HeLa), 30 µM (MCF-7)

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for trans-1,2-dibromocyclohexane, and how can stereochemical purity be ensured?

  • Answer : The classic method involves bromination of cyclohexene using bromine (Br₂) in carbon tetrachloride (CCl₄). The reaction proceeds via a bromonium ion intermediate, leading to anti-addition and exclusive formation of the trans isomer due to steric constraints in the cyclic transition state . To ensure stereochemical purity, monitor reaction conditions (e.g., temperature, solvent polarity) and confirm product configuration using NMR coupling constants (J ≈ 5–7 Hz for vicinal dibromides in trans-diaxial conformation) or X-ray crystallography .

Q. How does the stereochemistry of bromine addition to cyclohexene differ from smaller cycloalkenes (e.g., cyclopentene)?

  • Answer : In cyclohexene, bromination produces exclusively trans-1,2-dibromocyclohexane due to the chair conformation stabilizing the diaxial product. Smaller rings (e.g., cyclopentene) adopt envelope conformations, but steric strain still favors anti-addition. Computational modeling (e.g., molecular mechanics) can quantify energy differences between diaxial and diequatorial conformers .

Q. What safety precautions are critical when handling this compound in the lab?

  • Answer : Use fume hoods, gloves, and eye protection due to its lachrymatory and corrosive properties. Avoid inhalation or skin contact. In case of exposure, wash with soap/water (skin) or move to fresh air (inhalation). Neutralize spills with sodium bicarbonate .

Properties

IUPAC Name

(1R,2R)-1,2-dibromocyclohexane
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InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
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InChI Key

CZNHKZKWKJNOTE-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(C(C1)Br)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)Br)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10Br2
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DSSTOX Substance ID

DTXSID70225304
Record name trans-1,2-Dibromocyclohexane
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Molecular Weight

241.95 g/mol
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Physical Description

Clear slightly yellow liquid; [Acros Organics MSDS]
Record name trans-1,2-Dibromocyclohexane
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CAS No.

7429-37-0
Record name trans-1,2-Dibromocyclohexane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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trans-1,2-Dibromocyclohexane
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